1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon
Preparation Methods
The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde and a suitable Grignard reagent.
Grignard Reaction: The Grignard reagent, such as methylmagnesium bromide, reacts with 4-fluoro-3,5-dimethylbenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with similar compounds such as:
1-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with a primary alcohol instead of a tertiary alcohol.
4-Fluoro-3,5-dimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxyl group.
1-(4-Fluoro-3,5-dimethylphenyl)-2,2-dimethylpropan-1-ol: Similar structure but with different substitution patterns on the carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a tertiary alcohol, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFASCHQCQNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.